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molecular formula C9H9NO6 B8559679 2,3-Dimethoxy-6-nitrobenzoic acid

2,3-Dimethoxy-6-nitrobenzoic acid

Cat. No. B8559679
M. Wt: 227.17 g/mol
InChI Key: MSEFOJHLQKTCGQ-UHFFFAOYSA-N
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Patent
US04672116

Procedure details

2,3-Dimethoxy-6-nitrobenzaldehyde from Procedure 6 (331 g) was added to acetone (2.5 l) in a 12 l flask. A saturated solution (approximately 60-65 g/l) of potassium permanganate was added until TLC showed no starting material. Approximately 7 l was required. The reaction mixture was filtered to remove the MnO2 and was washed with 2.5N KOH and acetone (2 l each). The combined filtrates were evaporated to dryness and acidified with concentrated HCl. The precipitated solid was collected on a filter, washed with water (250 ml) and dried overnight. The solid was dissolved in 2 l acetone, treated with MgSO4 and charcoal, evaporated to 500 ml and cooled to 5°. The crystals were filtered, washed with acetone and hexane and dried to afford dimethoxy acid (234 g, 65.7%) mp 187°-189° C.
Quantity
331 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].[Mn]([O-])(=O)(=O)=[O:17].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[C:5]([OH:17])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
331 g
Type
reactant
Smiles
COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
Name
Quantity
2.5 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the MnO2
WASH
Type
WASH
Details
was washed with 2.5N KOH and acetone (2 l each)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected on a filter
WASH
Type
WASH
Details
washed with water (250 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 2 l acetone
ADDITION
Type
ADDITION
Details
treated with MgSO4 and charcoal
CUSTOM
Type
CUSTOM
Details
evaporated to 500 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with acetone and hexane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford dimethoxy acid (234 g, 65.7%) mp 187°-189° C.

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C(=CC=C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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